3,4-dimethoxy-N-[4-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]benzamide
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Overview
Description
3,4-dimethoxy-N-[4-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]benzamide is a complex organic compound with the molecular formula C28H23N3O4S and a molecular weight of 497.577 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 3,4-dimethoxy-N-[4-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]benzamide involves multiple steps. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, which is then functionalized with various substituents. The final step involves coupling the thieno[2,3-d]pyrimidine derivative with 3,4-dimethoxybenzamide under specific reaction conditions
Chemical Reactions Analysis
3,4-dimethoxy-N-[4-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with various biological targets to understand its potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[4-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]benzamide involves its interaction with specific molecular targets. It binds to certain proteins or enzymes, altering their activity and affecting various cellular pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
3,4-dimethoxy-N-(4-((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide: This compound has a similar structure but different substituents, leading to variations in its chemical properties and biological activity.
3,4,5-trimethoxy-N-(4-((6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide: The additional methoxy group in this compound can significantly alter its reactivity and interactions with biological targets.
These comparisons highlight the uniqueness of 3,4-dimethoxy-N-[4-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]benzamide in terms of its specific substituents and their effects on its properties.
Properties
Molecular Formula |
C28H23N3O4S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C28H23N3O4S/c1-17-29-27(22-16-25(36-28(22)30-17)18-7-5-4-6-8-18)35-21-12-10-20(11-13-21)31-26(32)19-9-14-23(33-2)24(15-19)34-3/h4-16H,1-3H3,(H,31,32) |
InChI Key |
ZBMKRIYYNHLEHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)OC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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